molecular formula C6H11ClFN B2954184 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2137786-60-6

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2954184
CAS No.: 2137786-60-6
M. Wt: 151.61
InChI Key: WACKFUMEDCLIKI-UHFFFAOYSA-N
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Description

1-fluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a fluorine atom and an azabicyclo structure

Chemical Reactions Analysis

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds such as:

This compound’s uniqueness lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Properties

IUPAC Name

1-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACKFUMEDCLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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